molecular formula C6H12O6 B1201733 D-Sorbose CAS No. 3615-56-3

D-Sorbose

Cat. No.: B1201733
CAS No.: 3615-56-3
M. Wt: 180.16 g/mol
InChI Key: BJHIKXHVCXFQLS-PYWDMBMJSA-N
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Description

D-Sorbose (C₆H₁₂O₆) is a rare ketohexose sugar with the molecular configuration of 1,3,4,5/2-pentahydroxyhexan-2-one. It is naturally occurring but typically synthesized via enzymatic or microbial pathways, such as the Izumoring strategy . Its production involves aldolase-catalyzed reactions (e.g., RhaD aldolase) using dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde as substrates, often yielding mixtures of this compound and D-psicose .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-PYWDMBMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H](C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101018679
Record name D-sorbose
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3615-56-3, 3615-39-2
Record name D-Sorbose
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Record name (±)-Sorbose
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Sorbose
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Record name Sorbose, D-
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Record name D-sorbose
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Record name D-Sorbose
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Record name SORBOSE, D-
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Biochemical Analysis

Biochemical Properties

D-sorbose plays a significant role in various biochemical reactions. It is involved in the epimerization process, where D-tagatose 3-epimerase catalyzes the conversion of D-tagatose to this compound . This enzyme also recognizes D-fructose as a substrate for D-allulose production . The optimal temperature and pH for the activity of D-tagatose 3-epimerase are 50°C and 8.0, respectively . The enzyme’s active site includes a hydrogen bond network with Mn2+ and specific amino acid residues that regulate the catalytic reaction .

Cellular Effects

This compound has been shown to influence various cellular processes. In studies involving Sprague-Dawley rats, dietary supplementation of this compound significantly lowered serum insulin levels without affecting glucose levels . This suggests that this compound may improve glucose metabolism by reducing insulin secretion . Additionally, the relative weight of the cecum increased significantly in the this compound group, indicating potential effects on gut health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through enzyme interactions. D-tagatose 3-epimerase catalyzes the reversible interconversion of D-tagatose and this compound . The enzyme’s active site includes specific amino acid residues that form a unique interaction with the substrate, facilitating the epimerization process . This interaction is crucial for the enzyme’s catalytic activity and the subsequent production of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Studies have shown that this compound is stable under moderate reaction conditions and can be efficiently produced through enzymatic pathways . Long-term effects on cellular function have been noted, particularly in terms of glucose metabolism and insulin secretion

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies with Sprague-Dawley rats, a 3% this compound diet significantly lowered serum insulin levels without affecting glucose levels . This indicates a threshold effect where this compound can improve glucose metabolism at specific dosages

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced from D-tagatose through the action of D-tagatose 3-epimerase . This enzyme also catalyzes the conversion of D-fructose to D-allulose, indicating its role in the broader metabolic network of rare sugars . The involvement of this compound in these pathways highlights its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The enzyme D-tagatose 3-epimerase plays a crucial role in the production and localization of this compound

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with enzymes and other biomolecules. D-tagatose 3-epimerase, which catalyzes the production of this compound, is localized in specific cellular compartments

Biological Activity

D-sorbose is a naturally occurring rare sugar that has garnered attention for its potential biological activities, particularly in the context of glucose metabolism and its implications for health. This article reviews the biological activity of this compound, focusing on its effects on disaccharidase activity, insulin levels, and potential applications as a dietary ingredient.

Overview of this compound

This compound is a ketose sugar that is structurally related to D-fructose. It is found in various fruits and is produced through the fermentation of certain carbohydrates. Due to its unique properties, this compound has been investigated for its potential as a low-calorie sweetener and its role in managing blood glucose levels.

Inhibition of Disaccharidase Activity

One of the significant biological activities of this compound is its ability to inhibit disaccharidase enzymes, particularly sucrase and maltase. This inhibition can lead to reduced absorption of glucose from dietary sources, thereby influencing postprandial blood glucose levels.

Research Findings

  • Inhibition Mechanism : this compound exhibits an uncompetitive inhibition mode on sucrase activity with a KiK_i value of 7.5 mM, which is significantly lower than that of L-sorbose (60.8 mM) . This suggests that this compound is a more potent inhibitor compared to other rare sugars.
  • Postprandial Effects : In studies conducted on rats, administration of sucrose solutions containing this compound resulted in significantly lower increases in blood glucose and insulin levels compared to sucrose alone. This indicates that this compound may help mitigate the glycemic response after meals .
Sugar TypeInhibition TypeKiK_i (mM)
This compoundUncompetitive7.5
L-sorboseCompetitive60.8

Impact on Insulin Levels

This compound has also been shown to affect insulin secretion, which is crucial for glucose metabolism. A study involving male Sprague-Dawley rats demonstrated that dietary supplementation with this compound significantly lowered serum insulin levels without altering blood glucose concentrations.

  • Study Details : Rats fed a diet containing 3% this compound for 28 days exhibited a significant decrease in serum insulin levels (p < 0.05) compared to control groups . The relative weight of the cecum also increased in the this compound group, suggesting potential changes in gut microbiota or digestive processes.

Potential Applications

Given its ability to modulate glucose metabolism and insulin secretion, this compound presents several potential applications:

  • Dietary Sweetener : As a low-calorie sweetener, this compound could be beneficial for individuals seeking to manage their weight or blood sugar levels.
  • Functional Food Ingredient : Its properties may contribute to food formulations aimed at preventing lifestyle-related diseases such as type 2 diabetes mellitus .

Case Studies

  • Animal Studies : Research involving rats has consistently shown that this compound can reduce postprandial glucose and insulin spikes when included in diets high in sucrose . These findings support the hypothesis that this compound could be used effectively in dietary interventions for metabolic disorders.
  • Human Studies : Although less common, studies have indicated that urinary excretion rates of this compound are significant, suggesting effective absorption and metabolism in humans . Further clinical trials are needed to explore its effects in human populations.

Scientific Research Applications

Nutritional Applications

D-sorbose has garnered attention for its potential role as a low-calorie sweetener and its effects on metabolic health. Research indicates that this compound can inhibit disaccharidase activity, which may help regulate postprandial blood glucose and insulin levels.

Key Findings:

  • Inhibition of Disaccharidases: this compound has been shown to strongly inhibit sucrase activity in both rats and humans, with a KiK_i value of 7.5 mM, suggesting its potential as a sweetener that could mitigate spikes in blood glucose and insulin after meals .
  • Dietary Impact on Insulin Levels: In a study involving Sprague-Dawley rats, dietary supplementation with this compound significantly lowered serum insulin levels without affecting glucose levels, indicating its potential for improving glucose metabolism .

Food Science Applications

This compound is increasingly used in the food industry due to its unique properties as a low-caloric sweetener and its ability to enhance functional food products.

Functional Properties:

  • Sweetener Development: this compound is being explored as an alternative sweetener to traditional sugars, particularly for products aimed at individuals with metabolic disorders such as diabetes .
  • Food Processing Stability: this compound's stability under various processing conditions (pH, temperature) makes it suitable for incorporation into processed foods .

Biochemical Applications

This compound also holds promise in biochemical research and applications due to its enzymatic synthesis and potential as a prebiotic.

Biochemical Insights:

  • Enzymatic Synthesis: Recent studies have optimized the enzymatic synthesis of this compound using a one-pot four-enzyme system, which allows for efficient production from inexpensive substrates .
  • Prebiotic Potential: As a prebiotic, this compound may promote gut health by selectively stimulating beneficial gut bacteria, contributing to improved gastrointestinal function .

Data Table: Summary of this compound Applications

Application AreaKey BenefitsReferences
NutritionalLowers postprandial insulin levels , ,
Food ScienceLow-caloric sweetener; enhances functional foods
BiochemicalEfficient enzymatic synthesis; prebiotic effects ,

Case Studies

  • Effect on Insulin Levels:
    • A study conducted on rats demonstrated that a diet supplemented with 3% this compound resulted in significantly lower serum insulin levels compared to controls, suggesting its efficacy in managing blood glucose levels without increasing caloric intake .
  • Disaccharidase Inhibition:
    • Research comparing the inhibitory effects of this compound on sucrase activity highlighted its strong inhibitory capacity compared to other sugars, reinforcing its potential use in developing new dietary sweeteners aimed at reducing glycemic responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

D-Sorbose vs. L-Sorbose

  • Structural Difference : D- and L-sorbose are enantiomers, differing in the configuration of hydroxyl groups at C3 and C3.
  • Functional Comparison :
    • Disaccharidase Inhibition : this compound exhibits uncompetitive inhibition of intestinal sucrase (Ki = 7.5 mM), significantly stronger than L-sorbose (Ki = 60.8 mM, competitive inhibition) .
    • Glycemic Control : In rat models, this compound suppressed postprandial glucose and insulin spikes by >50%, while L-sorbose showed negligible effects .

This compound vs. D-Tagatose

  • Structural Relationship : Epimers at C3 (this compound: C3-OH axial; D-tagatose: C3-OH equatorial).
  • Enzymatic Interconversion: Bacterial epimerases (e.g., Stenotrophomonas maltophilia D-tagatose 3-epimerase) convert this compound to D-tagatose with ~20% equilibrium yield .
  • Functional Properties :
    • Sweetness Profile : D-tagatose has 92% the sweetness of sucrose, while this compound is less sweet but offers superior disaccharidase inhibition .
    • Kinetic Parameters in Epimerases :
Substrate Enzyme (Source) Km (mM) kcat (min⁻¹) kcat/Km (mM⁻¹ min⁻¹)
This compound Bp-DAE (Blautia produca) 297.6 6,457 21.7
D-Tagatose Bp-DAE 238.7 6,415 26.9

D-Tagatose is more efficiently metabolized by epimerases, making it preferable for industrial rare sugar production.

This compound vs. D-Psicose

  • Structural Similarity : Epimers at C4. Both are produced simultaneously via RhaD aldolase, with a typical product ratio of 2:3 (this compound:D-psicose) .
  • Functional Contrast :
    • Health Benefits : D-Psicose is FDA-approved for glycemic control (0.2 kcal/g), while this compound is under investigation for similar applications .
    • Enzymatic Activity : The D-allulose 3-epimerase (CbDAE) shows 20.9% relative activity on this compound versus 100% on D-psicose, highlighting substrate specificity differences .

This compound vs. D-Allulose

  • Production Pathways : D-Allulose is synthesized via epimerization of D-fructose, whereas this compound requires aldolase-mediated pathways .
  • Kinetic Efficiency :

    Parameter D-Allulose This compound
    Km (mM) 150.7 297.6
    kcat (min⁻¹) 5,878 6,457
    kcat/Km (mM⁻¹ min⁻¹) 39.1 21.7

    D-Allulose is metabolized more efficiently by epimerases, making it a superior candidate for mass production.

Food Industry

  • Sweetener : this compound is used in low-calorie products, though its adoption lags behind D-psicose and D-allulose due to higher production costs .
  • Functional Additive : Inhibits intestinal disaccharidases, reducing glucose absorption by 30–40% in preclinical models .

Biomedical Research

  • Diabetes Management: Suppresses postprandial insulin spikes by >50% in rats, comparable to L-arabinose .
  • Enzyme Engineering: Novel epimerases (e.g., Bp-DAE) with broad substrate specificity may enhance this compound utility in rare sugar synthesis .

Q & A

Basic Research Questions

Q. How can researchers design robust experimental protocols to optimize D-sorbose yield in enzymatic synthesis using RhaD aldolase?

  • Methodological Answer : Begin by identifying critical variables such as pH, temperature, enzyme-substrate ratios, and reaction time. Use a factorial design to test interactions between variables. For example, highlights RhaD aldolase's role in synthesizing this compound, suggesting systematic optimization of these parameters. Employ kinetic assays to measure reaction rates and HPLC to quantify yields. Reference frameworks like PECIO (Population, Exposure/Intervention, Comparison, Outcome) ensure alignment with research objectives .

Q. What analytical techniques are most effective for characterizing this compound purity and structural configuration?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) for stereochemical analysis, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with X-ray crystallography if crystal structures are available. emphasizes testing instruments with pilot studies to avoid technical biases .

Q. How should researchers formulate hypotheses about this compound’s role in microbial metabolic pathways?

  • Methodological Answer : Start with a literature review to identify gaps in known pathways (e.g., carbohydrate metabolism in E. coli or S. cerevisiae). Use knockout strains or isotopic labeling to trace this compound utilization. Ensure hypotheses are falsifiable and align with ’s criteria: clarity, arguability, and feasibility within experimental constraints .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported thermodynamic properties of this compound across studies?

  • Methodological Answer : Conduct a meta-analysis to compare experimental conditions (e.g., calorimetry methods, solvent systems). Apply statistical tools like random-effects models to account for heterogeneity (). Replicate key studies under standardized protocols to isolate variables causing discrepancies .

Q. How can multi-omics integration clarify this compound’s regulatory effects in metabolic networks?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) to map this compound-induced changes. Use pathway enrichment analysis (e.g., KEGG) and machine learning to identify hub genes/proteins. ’s PECIO framework ensures alignment between omics data and research outcomes .

Q. What experimental controls are critical when assessing this compound’s inhibition effects on competing enzymes?

  • Methodological Answer : Include negative controls (e.g., substrate-only reactions) and positive controls (known inhibitors). Use Michaelis-Menten kinetics to calculate KiK_i values. stresses avoiding confounding variables by standardizing enzyme sources and assay conditions .

Data Analysis and Interpretation

Q. How should researchers address low reproducibility in this compound crystallization studies?

  • Methodological Answer : Document solvent composition, temperature gradients, and nucleation triggers rigorously. Use design-of-experiments (DoE) software to optimize crystallization trials. recommends transparency in reporting raw data and statistical thresholds for success .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity assays?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to estimate EC50EC_{50} values. Use ANOVA to compare treatment groups and post-hoc tests (e.g., Tukey’s HSD) for pairwise contrasts. emphasizes avoiding overgeneralization by contextualizing results within biological variability .

Key Considerations

  • Literature Gaps : Prioritize studies addressing this compound’s enantiomeric purity and its impact on biological activity ( ).
  • Data Availability : Use repositories like UniProt or KEGG for enzyme kinetics data. advises verifying data accessibility early .
  • Ethical Reporting : Disclose conflicts (e.g., enzyme vendor biases) per ’s guidelines for observational studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
D-Sorbose
Reactant of Route 2
D-Sorbose

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